Ethyl 1-(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzoyl group with sulfonyl and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.
Chlorination: Chlorine atoms are introduced through electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Morpholine Ring Formation: The morpholine ring is formed by reacting the appropriate amine with an epoxide or through cyclization reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique chemical properties could be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl and morpholine groups.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the morpholine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate: Lacks the morpholine and sulfonyl groups, which may reduce its binding affinity and specificity.
Ethyl 1-(2,4-dichloro-5-sulfonylbenzoyl)piperidine-4-carboxylate: Lacks the morpholine ring, which may affect its overall chemical properties and interactions.
Ethyl 1-(2,4-dichloro-5-morpholin-4-ylbenzoyl)piperidine-4-carboxylate: Lacks the sulfonyl group, which may alter its reactivity and binding properties.
Uniqueness
Ethyl 1-(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylate is unique due to the presence of both the morpholine and sulfonyl groups, which confer specific chemical and biological properties. These groups enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C19H24Cl2N2O6S |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
ethyl 1-(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H24Cl2N2O6S/c1-2-29-19(25)13-3-5-22(6-4-13)18(24)14-11-17(16(21)12-15(14)20)30(26,27)23-7-9-28-10-8-23/h11-13H,2-10H2,1H3 |
InChI Key |
OOMQUQWBHNTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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